![molecular formula C9H7ClN2 B1296126 5-Chloroquinolin-8-amine CAS No. 5432-09-7](/img/structure/B1296126.png)
5-Chloroquinolin-8-amine
Overview
Description
5-Chloroquinolin-8-amine is a chlorinated quinoline derivative that is of interest due to its potential applications in various chemical reactions and as a building block for the synthesis of more complex molecules. The presence of the amine group at the 8-position makes it a versatile reactant for further functionalization.
Synthesis Analysis
The synthesis of chloroquinoline derivatives can be achieved through various methods. For instance, the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been demonstrated, showing that the activity of amination depends on the steric and electronic effects of the substituents on the amino group . Additionally, the synthesis of 5,7-disubstituted 8-hydroxyquinolines through a Mannich reaction indicates the possibility of introducing various substituents at positions adjacent to the chloro and amine groups . These methods provide insights into the synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with substituents that can significantly influence the molecule's reactivity and interaction with other compounds. For example, the attachment of organometallic moieties to the amine group can lead to one-electron oxidation at the secondary amine group . The molecular docking studies of chloroquinoline derivatives also highlight the importance of the molecular structure in the interaction with biological targets, such as COVID-19 inhibitors .
Chemical Reactions Analysis
Chloroquinoline derivatives participate in various chemical reactions. The one-electron oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, showing that these compounds can undergo electrochemically irreversible one-electron oxidation to form ring-nitrogen protonated aminochloroquinolinium ions . Additionally, chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, indicating the reactivity of chloroquinoline derivatives with amines to produce fluorescent compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The electrochemical behavior of these compounds, such as the one-electron oxidation process, is a key property that can be exploited in various applications . The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers demonstrate the metal ion-selective properties of chloroquinoline derivatives, which can be tailored by modifying the substituents . The chemical and electrochemical behavior of the 5,8-isoquinolinedione system also provides insights into the reactivity of chloroquinoline derivatives .
Scientific Research Applications
Antibacterial Properties
Research on derivatives of 5-Chloroquinolin-8-amine has shown promising antibacterial activity. The synthesis of 8-nitrofluoroquinolone derivatives and their evaluation against various bacterial strains revealed that certain derivatives, particularly those with lipophilic groups, exhibited enhanced activity against gram-positive strains like S. aureus (Al-Hiari et al., 2007).
Electrochemical Properties
The electrochemical behavior of chloroquinoline derivatives, including this compound, has been studied. The anodic oxidation of these compounds in nonaqueous media indicated electrochemically irreversible one-electron oxidation, offering insights into their chemical reactivity and potential applications in various fields, such as in material sciences (Lam et al., 2017).
Potential COVID-19 Inhibitors
A study focused on the synthesis of N-substituted derivatives of this compound and their molecular docking analysis as potential COVID-19 inhibitors. This research highlights the role of these compounds in the development of new therapeutics for emerging infectious diseases (Mohamed et al., 2021).
Antituberculosis Activity
Cloxyquin, a derivative of this compound, has demonstrated significant antituberculosis activity in vitro. Studies on various strains of Mycobacterium tuberculosis, including multidrug-resistant isolates, have shown that cloxyquin is effective at low concentrations, suggesting its potential in tuberculosis treatment (Hongmanee et al., 2006).
Catalytic Applications in Organic Synthesis
Cobalt-catalyzed chelation-assisted iodination of aromatic amides using this compound as a directing group illustrates the compound's utility in facilitating specific organic reactions, thereby expanding its scope in synthetic chemistry (Kommagalla et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279679 | |
Record name | 5-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5432-09-7 | |
Record name | 5432-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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